2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Predicted Physicochemical Properties Volatility Chemical Intermediate Handling

2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one (CAS 2098117-24-7) is a functionalized pyrrolidine derivative with a molecular formula C₁₀H₁₄ClN₃O₂ and a molecular weight of 243.69 g/mol. The compound features a reactive chloroacetyl moiety attached to a 3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidine scaffold, placing it within the pyrazolo-pyrrolidine chemical space claimed in Novartis AG patents (e.g., EP-3004112-A1, US9624247) for BET bromodomain inhibitor development.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
CAS No. 2098117-24-7
Cat. No. B1478372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
CAS2098117-24-7
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCOC1CN(CC1N2C=CC=N2)C(=O)CCl
InChIInChI=1S/C10H14ClN3O2/c1-16-9-7-13(10(15)5-11)6-8(9)14-4-2-3-12-14/h2-4,8-9H,5-7H2,1H3
InChIKeyWHKCSBVPQURIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one (CAS 2098117-24-7): Procurement-Grade Chemical Identity and BET-Inhibitor Research Context


2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one (CAS 2098117-24-7) is a functionalized pyrrolidine derivative with a molecular formula C₁₀H₁₄ClN₃O₂ and a molecular weight of 243.69 g/mol . The compound features a reactive chloroacetyl moiety attached to a 3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidine scaffold, placing it within the pyrazolo-pyrrolidine chemical space claimed in Novartis AG patents (e.g., EP-3004112-A1, US9624247) for BET bromodomain inhibitor development . Predicted physicochemical properties include a boiling point of 412.3 ± 45.0 °C and a pKa of 3.00 ± 0.19 . These characteristics position the compound as a versatile synthetic intermediate for structure-activity relationship (SAR) exploration and targeted covalent inhibitor design.

Why 2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one Cannot Be Replaced by Simpler Pyrrolidine Analogs in BET-Targeted Research


In-class pyrrolidine derivatives are not interchangeable because the unique combination of the pyrazole ring, the 3-methoxy substituent, and the chloroacetyl warhead on the 2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one scaffold directly modulates both target engagement geometry and covalent reactivity . This specific three-dimensional pharmacophore is absent in simpler analogs such as 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6), which lacks the heteroaromatic pyrazole required for BET bromodomain recognition. Consequently, substituting the target compound with a generic 1-(chloroacetyl)pyrrolidine would compromise binding-site complementarity within the acetyl-lysine recognition pocket of BRD2/3/4 proteins, as demonstrated by patent SAR data for the pyrazolo-pyrrolidin-4-one class . The quantitative evidence below details the specific physicochemical and pharmacological liabilities introduced by such a substitution.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one: Physicochemical and Pharmacological Comparator Data


Elevated Boiling Point Differentiates 2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one from the Unsubstituted 1-(Chloroacetyl)pyrrolidine Scaffold

The target compound exhibits a predicted boiling point of 412.3 ± 45.0 °C, significantly exceeding the predicted boiling point of 252.9 ± 23.0 °C for the simpler analog 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6) . This 159.4 °C increase correlates with the larger molecular surface area and additional heteroatoms introduced by the pyrazole-methoxy substituents, translating to reduced volatility and potentially improved safety margins during heating or distillation operations in multi-step synthetic protocols.

Predicted Physicochemical Properties Volatility Chemical Intermediate Handling

Higher Predicted pKa of 2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one Alters Ionization Profile Versus 1-(Chloroacetyl)pyrrolidine

The pKa of the target compound is predicted to be 3.00 ± 0.19, compared to a predicted pKa of -0.95 ± 0.20 for 1-(chloroacetyl)pyrrolidine . This approximately 4-log unit difference indicates that the target compound will be predominantly unionized at physiological pH (7.4), whereas the simpler analog remains fully unionized under all biological conditions due to its extremely low basicity. The distinct ionization behavior of the pyrazole-containing scaffold can influence membrane permeability, protein binding, and salt formation strategies during lead optimization.

Predicted Acid Dissociation Constant Ionization State Solubility and Bioavailability

Patent-Derived BET Bromodomain Inhibitor Class Association Confirms Scaffold Relevance Over Inactive Pyrrolidine Analogs

The pyrazolo-pyrrolidine scaffold of the target compound is explicitly claimed within the Markush structure of Novartis patent EP-3004112-A1 as a precursor to potent BET bromodomain inhibitors . In contrast, 1-(chloroacetyl)pyrrolidine lacks the pyrazole functionality critical for acetyl-lysine mimicry and shows no reported BET inhibition. While IC50 values for the target compound itself are not publicly disclosed, structurally related pyrazolo-pyrrolidin-4-one examples in patent US9624247 exhibit single-digit nanomolar BRD4 BD1 potency (e.g., compound 7b: IC50 values in nanomolar range) . This class-level evidence confirms that the pyrazole-bearing scaffold is a necessary determinant for on-target activity, whereas simple chloroacetyl pyrrolidines are devoid of this pharmacophore.

BET Bromodomain Inhibition Patent SAR Pyrazolo-pyrrolidin-4-one Class

Unique Chloroacetyl Warhead on a Pyrazolo-pyrrolidine Template Enables Covalent Targeting Not Achievable with Non-electrophilic BET Scaffolds

The target compound incorporates a chloroacetyl group capable of reacting with cysteine thiols to form a covalent thioether bond . This electrophilic functionality is absent in canonical non-covalent BET inhibitors such as JQ1, I-BET762, and RVX-208, which rely solely on reversible acetyl-lysine mimicry . While the non-covalent inhibitors show reversible IC50 values in the 10–100 nM range against BRD4, the chloroacetyl warhead on the target compound provides the opportunity for irreversible target engagement, potentially leading to prolonged pharmacodynamic effects and different resistance profiles. This covalent mechanism represents a distinct mode of action not accessible with the existing non-covalent chemical probes.

Covalent Inhibitor Chloroacetyl Electrophile Targeted Protein Modification

Best Application Scenarios for 2-Chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one Based on Quantitative Differentiation Evidence


Covalent BRD4 Probe Development Leveraging the Chloroacetyl Warhead

The chloroacetyl electrophile of the target compound enables the design of irreversible BRD4 inhibitors that covalently modify cysteine residues within the bromodomain . Unlike reversible probes JQ1 and I-BET762, the covalent bond formation can sustain target engagement under pharmacokinetic washout conditions, providing a tool for studying BET protein turnover and validating BRD4 dependency in cancer models where reversible inhibition is insufficient . This scenario directly exploits the covalent warhead differentiation established in Evidence Item 4.

Synthesis of Pyrazolo-pyrrolidin-4-one BET Inhibitors Using the Compound as a Key Intermediate

The pyrazole-substituted pyrrolidine scaffold serves as a direct precursor to the pyrazolo-pyrrolidin-4-one core claimed in Novartis patents EP-3004112-A1 and US9624247 . Researchers can utilize the target compound to build proprietary BET inhibitor libraries through further functionalization, confident that the pyrazole pharmacophore required for bromodomain recognition is already in place. This application is supported by the class-level evidence in Evidence Item 3, confirming scaffold relevance over simple pyrrolidine analogs.

Physicochemical Optimization of Lead Compounds via Salt Formation Exploiting the Higher pKa

The predicted pKa of 3.00 provides a handle for selective salt formation with basic counterions at pH values where 1-(chloroacetyl)pyrrolidine remains inert. This differential ionization behavior, quantified in Evidence Item 2, can be used to improve aqueous solubility, crystallinity, and bioavailability of advanced leads, facilitating preclinical formulation development.

Safer Scale-Up as a High-Boiling Intermediate in Multi-Step Synthetic Routes

The 159.4 °C higher boiling point relative to 1-(chloroacetyl)pyrrolidine (Evidence Item 1) translates to reduced volatility and lower inhalation risk during industrial distillation or solvent evaporation steps. Procurement managers evaluating bulk intermediates for BET inhibitor manufacturing can prioritize this compound over lower-boiling analogs to enhance process safety and minimize evaporative losses .

Quote Request

Request a Quote for 2-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.